Ethyl 2-methoxy-5-sulfamoylbenzoate
Overview
Description
Ethyl 2-methoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C10H13NO5S. It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, a methoxy group, and a sulfamoyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methoxy-5-sulfamoylbenzoate typically involves the following steps:
Methylation: The starting material, 2-methoxybenzoic acid, undergoes methylation to introduce the methoxy group.
Chlorosulfonation: The methylated product is then subjected to chlorosulfonation to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride derivative is reacted with ammonia or an amine to form the sulfamoyl group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure complete conversion and minimize by-products.
Catalysts and Solvents: Catalysts such as cuprous bromide and solvents like tetrahydrofuran are used to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products:
Hydrolysis: The major product is 2-methoxy-5-sulfamoylbenzoic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Ethyl 2-methoxy-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It may modulate pathways related to inflammation, microbial growth, and neurotransmission.
Comparison with Similar Compounds
Ethyl 2-methoxy-5-sulfamoylbenzoate can be compared with similar compounds such as:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
2-methoxy-5-sulfamoylbenzoic acid: This compound lacks the ester group and exists as a free acid.
Sulpiride: A pharmaceutical agent that shares structural similarities but has different functional groups and therapeutic applications .
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-methoxy-5-sulfamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-3-16-10(12)8-6-7(17(11,13)14)4-5-9(8)15-2/h4-6H,3H2,1-2H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSFLXDMGBSJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186702 | |
Record name | Ethyl 5-sulphamoyl-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33045-53-3 | |
Record name | Benzoic acid, 5-(aminosulfonyl)-2-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33045-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-sulphamoyl-o-anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033045533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-sulphamoyl-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-sulphamoyl-o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 5-SULPHAMOYL-O-ANISATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7VF5JG8SB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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